1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole
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Overview
Description
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group and an imidazole ring
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
In industrial production, the compound can be synthesized through a series of reactions involving the chlorination of phenyl groups and the formation of the imidazole ring under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, where nucleophiles replace the chlorine atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, similar imidazole compounds are known to inhibit the synthesis of ergosterol by blocking the 14α-demethylase enzyme . This inhibition disrupts the cell membrane of fungi, preventing their growth and multiplication.
Comparison with Similar Compounds
1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can be compared with other similar compounds, such as:
Properties
CAS No. |
88427-30-9 |
---|---|
Molecular Formula |
C18H13Cl3N2 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
1-[3-chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-enyl]imidazole |
InChI |
InChI=1S/C18H13Cl3N2/c19-16-7-6-14(10-17(16)20)15(11-23-9-8-22-12-23)18(21)13-4-2-1-3-5-13/h1-10,12H,11H2 |
InChI Key |
LHGZGYANSDSKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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